molecular formula C15H9BrO B134669 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 17044-50-7

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Cat. No.: B134669
CAS No.: 17044-50-7
M. Wt: 285.13 g/mol
InChI Key: WYAFINWXANSYGR-UHFFFAOYSA-N
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Description

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one (CAS 17044-50-7) is a brominated polycyclic aromatic compound that serves as a versatile and critical intermediate in organic and pharmaceutical synthesis. Its molecular formula is C 15 H 9 BrO, with a molecular weight of 285.14 g/mol [ ]. This compound is characterized by a fused dibenzocycloheptenone framework with a reactive bromine substituent at the 4-position, making it a valuable building block for further functionalization [ ]. A primary application of this compound is its role as a key synthetic intermediate in the preparation of metabolites of Nortriptyline, a tricyclic antidepressant [ ][ ]. Its structure is also closely related to the core framework of other pharmacologically active molecules, such as the antihistamine Cyproheptadine, highlighting its significance in medicinal chemistry research [ ]. Beyond its specific use in antidepressant research, the bromine atom allows it to act as an electrophile in various cross-coupling reactions and other transformations. It finds utility in broader organic synthesis methodologies, including the construction of complex structures like dibenzoazepines and highly substituted furans [ ]. The compound is offered for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ ][ ][ ].

Properties

IUPAC Name

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFINWXANSYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498237
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17044-50-7
Record name 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-5H-dibenzoa,dannulen-5-one typically involves a multi-step process. One common method includes the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Various substituted dibenzocycloheptenones.

    Reduction: Corresponding alcohols.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has the molecular formula C15H9BrOC_{15}H_9BrO and a molecular weight of approximately 285.13 g/mol. The presence of a bromine atom at the 4-position contributes to its unique reactivity profile, making it valuable in synthetic chemistry.

Organic Synthesis

Building Block in Synthesis:
this compound serves as an essential intermediate in the synthesis of various complex organic compounds. Its bromine substituent allows it to act as an electrophile in nucleophilic substitution reactions, facilitating the formation of more complex polycyclic structures.

Key Reactions:

  • Electrophilic Substitution: The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions to synthesize larger aromatic systems.
Reaction TypeExample Outcome
Nucleophilic SubstitutionFormation of substituted dibenzocycloheptenones
Coupling ReactionsSynthesis of polycyclic aromatic compounds

Pharmaceutical Applications

Antidepressant Synthesis:
One of the primary applications of this compound is in the production of antidepressants, specifically metabolites of Nortriptyline. Its structural characteristics make it suitable for modifications that enhance therapeutic efficacy.

Potential Therapeutic Properties:
Research indicates that derivatives of dibenzocycloheptenes exhibit various pharmacological activities, including:

  • Muscarinic Receptor Antagonism: Some derivatives have shown promise in treating Parkinson's disease and tardive dyskinesia .
  • Appetite Stimulation: Certain isomers derived from dibenzocycloheptenes have been explored for their appetite-stimulating effects .

Biological Studies

Enzyme Interaction Studies:
Investigations into the interactions between this compound and various enzymes are crucial for understanding its pharmacological profile. These studies help elucidate its potential as a therapeutic agent by examining its reactivity with biological targets.

Case Study Example:
A study demonstrated that specific derivatives could inhibit certain enzyme pathways, leading to altered metabolic profiles in vitro. This highlights the compound's potential role in modulating biological processes .

Mechanism of Action

The mechanism of action of 10-Bromo-5H-dibenzoa,dannulen-5-one involves its interaction with various molecular targets and pathways. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s unique structure enables it to participate in various chemical transformations, contributing to its versatility in research applications .

Comparison with Similar Compounds

5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)

The parent compound serves as a foundational structure for derivatives. Key differences include:

  • Reactivity : The absence of bromine reduces steric hindrance, enabling easier nucleophilic attacks at the ketone group.
  • Applications: Dibenzosuberenone is a precursor for antidepressants (e.g., amitriptyline) and muscle relaxants (e.g., cyclobenzaprine) .
  • Spectroscopic Properties : UV-Vis spectra show λmax at 250–270 nm due to π→π* transitions in the conjugated system .

10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Synthesized via bromination of the olefinic unit in dibenzosuberenone, this isomer has bromine at the 10-position. Differences include:

  • Steric Effects : Bromination at the 10-position (central ring) increases steric congestion in coordination complexes, as seen in rhodium-based catalysts .
  • Synthetic Utility : Used in preparing ligands for transition-metal catalysis, unlike the 4-bromo derivative .

5H-10,11-Dihydro-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

The hydrogenated analog lacks the central ring’s double bond, leading to:

  • Reduced Ring Strain : Improved stability but lower reactivity in electrophilic substitutions.
  • Physical Properties : Higher melting point (193–194°C at 3 mbar) compared to the unsaturated parent (132°C) .

Heterocyclic Analogs (e.g., Dibenzazepine, Dibenzoxepine)

Replacing the ketone with heteroatoms (N, O, S) modifies electronic properties:

  • Electronic Spectra : Dibenzazepine (N-containing) exhibits bathochromic shifts in UV spectra due to n→π* transitions .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one C₁₅H₉BrO 285.14 ~4.0* N/A Pharmaceutical intermediates
5H-Dibenzo[a,d]cyclohepten-5-one C₁₅H₁₀O 206.24 3.35 132 Antidepressant synthesis
10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one C₁₅H₉BrO 285.14 ~4.0* N/A Catalytic ligand synthesis
5H-10,11-Dihydro-dibenzo[a,d]cyclohepten-5-one C₁₅H₁₂O 208.26 3.10 193–194 Intermediate in amitriptyline
Dibenzazepine C₁₄H₁₁N 193.25 2.80 N/A Neuroactive agents

*Estimated based on bromine’s contribution to lipophilicity.

Key Research Findings

  • Electronic Effects: Bromine at the 4-position decreases electron density at the ketone, reducing nucleophilic attack rates compared to non-brominated analogs .
  • Conformational Stability : Substituents at the 4-position increase inversion barriers in the seven-membered ring, as shown in dynamic NMR studies of related compounds .
  • Pharmacological Relevance: Brominated derivatives are less explored in drug development compared to hydroxyl or amino-substituted analogs (e.g., 3-hydroxy-dibenzosuberenone in ) .

Biological Activity

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a polycyclic aromatic compound characterized by its unique fused bicyclic structure. With a molecular formula of C₁₅H₉BrO and a molecular weight of approximately 285.13 g/mol, this compound is recognized primarily as an intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Nortriptyline, an antidepressant medication. The presence of a bromine substituent at the 4-position significantly influences its chemical properties and biological activity.

The compound's structure features a bromine atom and a carbonyl group, which play crucial roles in its reactivity. The bromine atom serves as an electrophile, making it susceptible to nucleophilic attack in various organic reactions. This property is essential for its application in synthesizing more complex molecules and understanding its potential interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its interactions with various biological targets, including enzymes and receptors, have been the focus of several studies.

Pharmacological Profile

  • Antidepressant Metabolite : As a metabolite of Nortriptyline, this compound may contribute to the antidepressant effects observed with the parent drug. The structural similarities facilitate interactions with neurotransmitter systems.
  • Enzyme Interactions : Studies have shown that the compound can interact with specific enzymes, potentially influencing metabolic pathways relevant to drug metabolism and efficacy.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral activity against certain viruses, although detailed mechanisms remain under exploration.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Activity : A study examining the pharmacokinetics of Nortriptyline metabolites indicated that this compound plays a role in modulating serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects .
  • Enzyme Interaction Analysis : Research investigating the interaction of this compound with cytochrome P450 enzymes demonstrated that it could influence drug metabolism rates, impacting the pharmacokinetics of co-administered drugs .
  • Antiviral Activity Assessment : A recent study assessed the antiviral potential of various dibenzo compounds, revealing that this compound exhibited moderate activity against herpes simplex virus (HSV) in vitro .

Comparative Analysis

To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5H-Dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₀OParent compound; lacks bromine substituent
4-Methyl-5H-dibenzo[a,d]cyclohepten-5-oneC₁₅H₁₀OMethyl group at position 4; alters reactivity
NortriptylineC₁₈H₂₁NAntidepressant; structurally related but more complex

The structural differences significantly influence their reactivity and biological activity. For instance, while Nortriptyline is widely recognized for its antidepressant properties, the unique bromine substitution in this compound allows for distinct chemical transformations that enhance its potential as a pharmaceutical intermediate.

Q & A

Basic: What are the most reliable synthetic routes for 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one, and how can purity be optimized?

The compound is commonly synthesized via bromination of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) followed by HBr elimination. For example, bromination of the double bond in dibenzosuberenone (CAS 2222-33-5) with bromine under controlled conditions yields 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one (intermediate 2 in ). Purity optimization involves:

  • Chromatographic purification : Neutral alumina or silica gel columns (e.g., benzene-hexane eluent) to remove unreacted precursors .
  • Recrystallization : Ethanol or acetonitrile recrystallization steps to isolate high-purity crystals (mp 77–140°C) .
  • Spectroscopic validation : Confirm purity via NMR (e.g., δ 3.7–2.4 ppm multiplet for cyclohexylidene derivatives) and IR (e.g., νmax ~1636 cm⁻¹ for carbonyl groups) .

Advanced: How do photophysical properties of this compound inform its excited-state reactivity in solution?

Laser-induced studies reveal that the compound undergoes photoketonization in aqueous media, likely via an S1-state ionization mechanism. Key findings include:

  • Excited singlet state dynamics : The C–H proton at the 5-position ionizes to generate a dibenzosuberenyl carbanion intermediate, confirmed by transient absorption spectroscopy .
  • Triplet-state quenching : π-π* transitions dominate UV absorption (λmax ~313 nm, ε=21,600), with intersystem crossing rates influenced by solvent polarity .
  • Comparative studies : Montmorillonite sorption experiments highlight π-interactions in the interlamellar space, critical for photostability .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR/IR data (e.g., hydrogen bonding geometries or rotational conformers) are addressed via:

  • SCF LCAO MO CI calculations : Predict electronic transitions (e.g., π→π* at 250–300 nm) and compare with experimental UV spectra to validate conformations .
  • DFT optimization : Model hydrogen-bonding interactions (e.g., H–C distances of 2.36 Å in crystal structures) to reconcile unusual IR absorption bands .
  • Dynamic NMR : Resolve rotational barriers in derivatives like 5-cyclohexylidene analogs by analyzing temperature-dependent line broadening .

Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Key methods include:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (e.g., C=O at ~200 ppm) .
  • IR spectroscopy : Identify carbonyl (1680–1630 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches .
  • Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 342.86 for hydrochloride derivatives) and fragmentation patterns .
  • Elemental analysis : Validate C/H/N ratios (e.g., C20H23N2O+Cl− requires C 69.66%, H 6.70%) .

Advanced: How does the bromine substituent influence the pharmacological activity of dibenzocycloheptene derivatives?

The bromine atom enhances electrophilicity and binding affinity in tricyclic antidepressants:

  • Structural analogs : Bromination at the 4-position increases lipophilicity (LogP ~1.97), improving blood-brain barrier penetration .
  • Mechanistic studies : Bromine stabilizes carbanion intermediates in photoketonization, potentially modulating metabolic pathways .
  • Biological assays : Derivatives like 5-oximino analogs show improved antidepressant activity compared to non-halogenated precursors (e.g., dibenzosuberone) .

Basic: What are the critical challenges in scaling up the synthesis of this compound for research use?

Key issues include:

  • Byproduct formation : Minimize dibenzosuberone impurities via stoichiometric control (e.g., 1:1.2 molar ratio of dibenzosuberone to bromine) .
  • Solvent selection : Use anhydrous ethanol or THF to avoid hydrolysis of intermediates like Grignard reagents .
  • Yield optimization : Improve yields (e.g., 90% for 10-methyl derivatives) using catalytic pTosOH in ketalization steps .

Advanced: How do steric and electronic effects in this compound impact its coordination chemistry?

The compound acts as a ligand in rhodium complexes, where:

  • Steric hindrance : Methyl groups at the 10-position enforce distorted d8/d10 Rh coordination geometries, confirmed by X-ray crystallography .
  • Electronic effects : Bromine withdraws electron density, stabilizing Rh–C bonds in catalytic cycles .
  • Comparative studies : Tropp ligand derivatives exhibit enhanced catalytic activity in hydrogenation reactions .

Basic: What are the primary applications of this compound in pharmaceutical research?

It serves as:

  • Intermediate for antidepressants : Synthesize amitriptyline via reductive amination of 10,11-dihydro analogs .
  • Photochemical probe : Study excited-state reactivity for drug photostability assessments .
  • Impurity standard : Monitor synthesis of nortriptyline and related tricyclics (e.g., CAS 2222-33-5) .

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